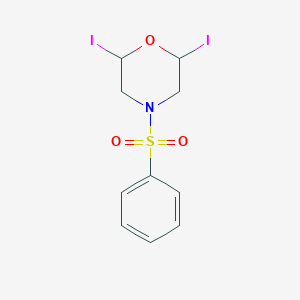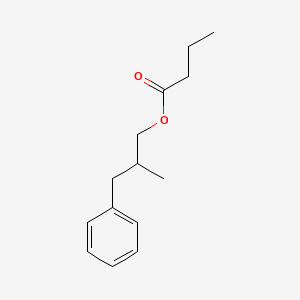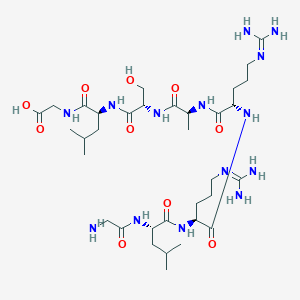
4-(Benzenesulfonyl)-2,6-diiodomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzenesulfonyl)-2,6-diiodomorpholine is an organosulfur compound characterized by the presence of a benzenesulfonyl group attached to a morpholine ring, which is further substituted with two iodine atoms at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2,6-diiodomorpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the morpholine ring with benzenesulfonyl chloride in the presence of a base such as pyridine.
Iodination: The final step involves the iodination of the morpholine ring at the 2 and 6 positions. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzenesulfonyl)-2,6-diiodomorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and iodine atoms.
Coupling Reactions: The benzenesulfonyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted morpholine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Coupling Products:
Wissenschaftliche Forschungsanwendungen
4-(Benzenesulfonyl)-2,6-diiodomorpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used as a probe to study biological processes involving sulfur and iodine atoms.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Benzenesulfonyl)-2,6-diiodomorpholine involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The iodine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: A simpler sulfonic acid derivative with similar reactivity but lacking the morpholine ring and iodine atoms.
4-(2-Aminoethyl)benzenesulfonamide: Another benzenesulfonyl derivative with different functional groups and biological activity.
Sulfonyl Fluorides: Compounds like 4-(2-aminoethyl)benzenesulfonyl fluoride, which are used as protease inhibitors.
Uniqueness
4-(Benzenesulfonyl)-2,6-diiodomorpholine is unique due to the presence of both the benzenesulfonyl group and the diiodomorpholine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
651340-95-3 |
|---|---|
Molekularformel |
C10H11I2NO3S |
Molekulargewicht |
479.08 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-2,6-diiodomorpholine |
InChI |
InChI=1S/C10H11I2NO3S/c11-9-6-13(7-10(12)16-9)17(14,15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI-Schlüssel |
UOMJKKIUVPTIAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(CN1S(=O)(=O)C2=CC=CC=C2)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12526250.png)

![3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B12526256.png)
![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)
![1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene](/img/structure/B12526267.png)


![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)

![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)


